molecular formula C22H41N3O B3809716 N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide

N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide

Cat. No.: B3809716
M. Wt: 363.6 g/mol
InChI Key: CGRYHZRAMJJNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide, commonly known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and protein function. The inhibition of HDAC by CPP-109 has been shown to have a wide range of biochemical and physiological effects, making it a promising drug candidate for the treatment of several diseases.

Mechanism of Action

The primary mechanism of action of CPP-109 is the inhibition of N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide, which leads to the hyperacetylation of histones and other proteins. This, in turn, leads to changes in gene expression and protein function, which can have a wide range of biochemical and physiological effects. This compound inhibition by CPP-109 has been shown to increase the expression of genes involved in synaptic plasticity and neuronal survival, which may underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, CPP-109 has been shown to have several other biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine and acetylcholine, which may contribute to its effects on addiction and cognitive function. It has also been shown to reduce inflammation and oxidative stress, which may underlie its neuroprotective effects in diseases such as Huntington's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-109 is its specificity for N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide, which makes it a useful tool for studying the role of this compound in various biological processes. However, its potency and selectivity may also pose challenges in terms of off-target effects and toxicity. Additionally, the synthesis of CPP-109 is complex and may be difficult to scale up for large-scale experiments.

Future Directions

There are several potential future directions for research on CPP-109. One area of interest is its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide inhibitors based on the structure of CPP-109. Finally, the use of CPP-109 as a tool for studying the role of this compound in other biological processes, such as cancer and immune function, may also be of interest.

Scientific Research Applications

CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and Huntington's disease. It has been shown to improve cognitive function and reduce drug-seeking behavior in preclinical models of addiction. In addition, it has been shown to reduce seizure frequency and severity in animal models of epilepsy. CPP-109 has also been shown to improve motor function and reduce neuronal loss in a mouse model of Huntington's disease.

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-2-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N3O/c1-2-13-24-15-11-19(12-16-24)17-22(26)23-20-8-7-14-25(18-20)21-9-5-3-4-6-10-21/h19-21H,2-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRYHZRAMJJNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CC(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 3
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 4
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 5
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 6
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide

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